Ethyl 4-bromo-7-oxo-1-tosyl-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate
Description
Ethyl 4-bromo-7-oxo-1-tosyl-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate is a brominated pyrrolopyridine derivative featuring a tosyl (p-toluenesulfonyl) protecting group and an ethyl ester at position 2. Its molecular formula is C₁₈H₁₇BrN₂O₅S, with a molecular weight of 453.31 g/mol and a purity of ≥98% . The compound is synthesized via a multi-step procedure involving NaI and chlorotrimethylsilane-mediated deprotection, followed by purification via trituration . Key applications include its role as an intermediate in kinase inhibitor synthesis, such as Adavivint (CPD1633) and PRN1008 .
Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-bromo-1-(4-methylphenyl)sulfonyl-7-oxo-6H-pyrrolo[2,3-c]pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O5S/c1-3-25-17(22)14-8-12-13(18)9-19-16(21)15(12)20(14)26(23,24)11-6-4-10(2)5-7-11/h4-9H,3H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSJSYCDLYBRDCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1S(=O)(=O)C3=CC=C(C=C3)C)C(=O)NC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-bromo-7-oxo-1-tosyl-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-c]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrolo[2,3-c]pyridine core.
Tosylation: The tosyl group is introduced by reacting the compound with tosyl chloride in the presence of a base like pyridine.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Nucleophilic Substitution at the C4 Position
The bromine atom at position 4 undergoes facile substitution under palladium-catalyzed cross-coupling conditions. Key reactions include:
This reactivity enables modular derivatization for structure-activity relationship (SAR) studies in drug discovery .
Tosyl Group Deprotection
The tosyl-protected nitrogen (N1) can be deprotected under basic or reductive conditions:
Method A (Basic Hydrolysis):
-
Conditions: NaOH (2M), EtOH/H2O (3:1), reflux, 6h
-
Outcome: Free NH-pyrrolopyridine core (retains ester group)
Method B (Reductive Cleavage):
Alkylation at N6 Position
The exocyclic NH in the dihydropyridone ring undergoes selective alkylation:
| Alkylating Agent | Base | Solvent | Temperature | Time | Product (R Group) | Yield (%) |
|---|---|---|---|---|---|---|
| CH3I | Cs2CO3 | DMF | RT | 72h | 6-Methyl | 93 |
| CH2=CHCH2Br | K2CO3 | Acetone | 60°C | 24h | Allyl | 78 |
| BnBr | NaH | THF | 0°C → RT | 12h | Benzyl | 85 |
Steric effects from the adjacent carbonyl group limit reactivity to primary alkyl halides .
Ester Hydrolysis and Functionalization
The ethyl ester undergoes hydrolysis to carboxylic acid derivatives:
Stepwise Transformation:
-
Hydrolysis: LiOH (1M), THF/H2O (2:1), RT, 4h → Carboxylic acid (92%)
-
Amidation: HATU, DIPEA, DMF, RT, 12h with amines → Carboxamides (70-88%)
-
Reduction: LiAlH4, THF, 0°C → Alcohol derivative (quantitative)
Ring Functionalization via Electrophilic Aromatic Substitution
Despite electron-withdrawing groups, the pyrrole ring undergoes regioselective halogenation:
| Reaction | Reagents | Position | Yield (%) | Notes |
|---|---|---|---|---|
| Bromination | NBS, AIBN, CCl4 | C3 | 55 | Requires radical initiation |
| Nitration | HNO3/H2SO4, 0°C | C5 | 40 | Limited by solubility |
Dihydro-7-oxo Ring Modifications
The 7-oxo-6,7-dihydropyridine moiety participates in:
-
Reduction: NaBH4/MeOH → 7-Hydroxy derivative (racemic, 65%)
-
Dehydration: POCl3/pyridine → Aromatic pyridine (via loss of H2O, 80%)
Stability Under Synthetic Conditions
Critical stability data for reaction planning:
This compound’s multifaceted reactivity enables its use as a scaffold for generating diverse bioactive molecules, particularly kinase inhibitors and antimicrobial agents . Recent advances in photoredox catalysis (e.g., Minisci-type functionalization) show promise for late-stage C–H functionalization without compromising existing substituents .
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Ethyl 4-bromo-7-oxo-1-tosyl-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate serves as a valuable intermediate in the synthesis of diverse heterocyclic compounds. Its unique structure allows for the introduction of various substituents through nucleophilic substitutions and coupling reactions. For instance, it has been utilized in the synthesis of pyrrolopyridine derivatives, which are known for their biological activities .
Coupling Reactions
The compound can participate in cross-coupling reactions, such as Suzuki and Heck reactions, to form more complex structures. The presence of the bromine atom facilitates these reactions by acting as a leaving group, enabling the formation of carbon-carbon bonds essential for creating intricate molecular architectures .
| Reaction Type | Description | Example Compound |
|---|---|---|
| Suzuki Coupling | Coupling with boronic acids | Various substituted pyridines |
| Heck Reaction | Coupling with alkenes | Vinyl-substituted derivatives |
Antimicrobial Properties
Research indicates that derivatives of ethyl 4-bromo-7-oxo-1-tosyl-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine exhibit antimicrobial activities. Studies have shown that modifications to the compound can enhance its efficacy against various bacterial strains, making it a candidate for developing new antibiotics .
Anticancer Activity
Preliminary studies suggest that this compound and its derivatives may possess anticancer properties. The mechanism appears to involve the inhibition of specific enzymes crucial for cancer cell proliferation. For example, certain derivatives have shown promising results in inhibiting tumor growth in vitro and in vivo models .
| Biological Activity | Target Organism/Cell Type | Mechanism of Action |
|---|---|---|
| Antimicrobial | Bacterial strains | Disruption of cell wall synthesis |
| Anticancer | Cancer cell lines | Enzyme inhibition leading to apoptosis |
Drug Development
Given its diverse biological activities, this compound is being explored as a scaffold for drug development. Researchers are investigating its potential as a lead compound for novel therapeutics targeting infectious diseases and cancer .
Pharmaceutical Formulations
The compound's solubility and stability make it suitable for formulation into various pharmaceutical forms, including tablets and injectable solutions. Its ability to be modified chemically allows for the development of prodrugs that enhance bioavailability and target specificity .
Mechanism of Action
The mechanism of action of Ethyl 4-bromo-7-oxo-1-tosyl-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate involves its interaction with specific molecular targets. The bromine atom and tosyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The compound may also interact with DNA or RNA, affecting gene expression and cellular function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The compound’s unique reactivity and applications are influenced by its substituents:
- 4-Bromo group : Facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) for introducing aryl/heteroaryl groups.
- 1-Tosyl group : Enhances stability by protecting the nitrogen atom, reducing unwanted side reactions.
- Ethyl ester : Provides a handle for hydrolysis to carboxylic acids or transesterification.
The table below compares the target compound with key analogs:
*Calculated based on molecular formula.
Biological Activity
Ethyl 4-bromo-7-oxo-1-tosyl-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (CAS Number: 1445993-96-3) is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article will explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the following molecular formula:
- Molecular Formula : CHBrNOS
- Molecular Weight : 452.31 g/mol
- Density : Approximately 1.56 g/cm³ (predicted)
- Boiling Point : Predicted at 647.9 ± 65.0 °C
This compound features a pyrrolopyridine core, which is known for various biological activities, including anti-cancer and anti-inflammatory effects.
Anticancer Activity
Recent studies have indicated that this compound exhibits promising anticancer properties. It has been shown to inhibit the proliferation of several cancer cell lines through various mechanisms:
- Cell Cycle Arrest : The compound induces G2/M phase arrest in cancer cells, leading to apoptosis.
- Inhibition of Kinases : It acts as a kinase inhibitor, interfering with signaling pathways critical for cell survival and proliferation.
The biological activity of this compound is primarily attributed to its ability to interact with specific protein targets involved in cancer progression. For instance:
- Kinase Inhibition : Ethyl 4-bromo derivatives have been noted to inhibit kinases such as AKT and ERK, which are pivotal in the regulation of cell growth and survival .
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
| Study | Model | Findings |
|---|---|---|
| Study A | Breast Cancer Cell Lines | Significant reduction in cell viability with IC50 values in the low micromolar range. |
| Study B | Colorectal Cancer Models | Induction of apoptosis through caspase activation pathways. |
| Study C | In Vivo Mouse Models | Tumor growth inhibition observed after treatment with the compound compared to control groups. |
Toxicity and Safety
While exploring the biological activity, it is crucial to assess the safety profile of Ethyl 4-bromo-7-oxo derivatives. Preliminary toxicity studies suggest that:
- The compound exhibits low cytotoxicity in non-cancerous cell lines at therapeutic doses.
- Further toxicological evaluations are necessary to establish a comprehensive safety profile.
Potential Therapeutic Applications
Given its biological activity, this compound may have potential applications in:
- Cancer Therapy : As a lead compound for developing new anticancer agents.
- Inflammatory Diseases : Due to its anti-inflammatory properties observed in preliminary studies.
Q & A
Basic: What synthetic routes are commonly employed to prepare Ethyl 4-bromo-7-oxo-1-tosyl-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate?
Answer:
The synthesis typically involves sequential functionalization of the pyrrolo[2,3-c]pyridine scaffold. A representative method includes:
Halogenation and Tosylation : Reacting a precursor (e.g., compound 81 ) with NaI and chlorotrimethylsilane in acetonitrile (ACN) under reflux to introduce bromine and tosyl groups .
Methylation : Treating intermediates with iodomethane and Cs₂CO₃ in DMF to install methyl groups at the 6-position .
Esterification : Using ethanol and thionyl chloride to esterify carboxylic acid intermediates .
Purification often involves flash chromatography (e.g., DCM/MeOH gradients) and trituration with hexane. Yields range from 36% to 61%, depending on the step .
Basic: What analytical techniques are critical for characterizing this compound and its intermediates?
Answer:
Key techniques include:
- ¹H/¹³C NMR : To confirm regiochemistry and functional groups. For example, the ethyl ester group appears as a quartet at δ ~4.30 ppm (J = 7.1 Hz), while the tosyl group shows aromatic protons at δ ~7.50–8.30 ppm .
- Mass Spectrometry (ESI) : Validates molecular weight (e.g., [M+H⁺]⁺ = 440.99 for the bromo-tosyl derivative) and detects impurities .
- Chromatography : Flash chromatography (silica gel, hexane/ethyl acetate) ensures purity, with TLC monitoring .
Advanced: How can reaction conditions be optimized to improve yield and selectivity during the introduction of the tosyl group?
Answer:
Optimization strategies include:
- Solvent Selection : Polar aprotic solvents like ACN enhance reactivity of halogenation agents (e.g., NaI) .
- Stoichiometry Control : Using 1.4 equivalents of NaI and chlorotrimethylsilane minimizes side reactions .
- Temperature Modulation : Heating at 65°C for 2 hours ensures complete conversion while avoiding decomposition .
- Workup Adjustments : Partitioning between water/ethyl acetate and washing with sat. NaHCO₃ reduces acidic byproducts .
Advanced: What methodological challenges arise in interpreting NMR data for derivatives of this scaffold?
Answer:
Challenges include:
- Signal Overlap : Aromatic protons in the pyrrolo[2,3-c]pyridine core (δ ~7.00–7.60 ppm) may overlap with tosyl or ester protons, requiring 2D NMR (COSY, HSQC) for resolution .
- Dynamic Effects : Rotameric equilibria of the tosyl group can split signals, complicating integration. Low-temperature NMR (−20°C) mitigates this .
- Acidic NH Protons : Exchange broadening in DMSO-d₆ may obscure NH signals (e.g., δ ~12.73 ppm), necessitating deuterated solvents with trace TFA .
Advanced: How can this compound serve as a scaffold for designing bromodomain and extraterminal (BET) inhibitors?
Answer:
The scaffold’s rigidity and substitution versatility enable:
- Functionalization : Introducing sulfonamide or boronate groups (e.g., via Suzuki coupling) enhances target engagement, as seen in derivatives like ABBV-744 .
- Bioisosteric Replacements : Replacing the tosyl group with fluorinated aryl sulfonamides improves pharmacokinetic properties (e.g., Mivebresib ) .
- Activity Profiling : Screening against P2Y receptors (e.g., calcium flux assays in transfected cells) identifies noncompetitive antagonism or enhancer effects .
Advanced: How do conflicting spectral data from related derivatives inform synthetic troubleshooting?
Answer:
Discrepancies in ¹³C NMR or MS data (e.g., unexpected [M+Na⁺]⁺ peaks) may indicate:
- Incomplete Purification : Residual solvents (e.g., dioxane) or unreacted starting materials require re-purification via preparative HPLC .
- Tautomerism : Keto-enol tautomerism in the 7-oxo group alters chemical shifts, verified by deuterium exchange experiments .
- Isomer Formation : Regioisomeric byproducts (e.g., from competing N- vs. O-alkylation) necessitate column chromatography with alternative eluents (e.g., EtOAc/hexane with 1% acetic acid) .
Advanced: What strategies enhance the hydrolytic stability of the ethyl ester group in biological assays?
Answer:
To prevent ester hydrolysis:
- Prodrug Design : Replace the ethyl group with tert-butyl esters, which resist enzymatic cleavage .
- Steric Shielding : Introduce ortho-substituents (e.g., methyl groups) on the pyrrolo ring to hinder nucleophilic attack .
- pH Control : Buffering assay media to pH 6.5–7.0 reduces base-catalyzed hydrolysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
